
PDK1 inhibitor
描述
Pyruvate dehydrogenase kinase 1 inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase 1, an enzyme that plays a crucial role in cellular metabolism. Pyruvate dehydrogenase kinase 1 is responsible for phosphorylating and inactivating pyruvate dehydrogenase, which in turn regulates the conversion of pyruvate to acetyl coenzyme A, a key step in the tricarboxylic acid cycle. By inhibiting pyruvate dehydrogenase kinase 1, these compounds can modulate cellular energy metabolism, making them valuable in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases .
准备方法
合成路线和反应条件: 丙酮酸脱氢酶激酶 1 抑制剂的合成通常涉及通过各种合成路线创建小分子库。一种常见的方法是设计和合成 3-氨基-1,2,4-三嗪衍生物。 这些化合物是使用分子杂交方法合成的,该方法涉及不同化学部分的组合,以创建潜在抑制剂的库 。反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以优化最终产品的产率和纯度。
工业生产方法: 丙酮酸脱氢酶激酶 1 抑制剂的工业生产涉及扩大实验室环境中使用的合成路线。这通常需要优化反应条件以确保一致的质量和产率。高性能液相色谱和质谱等技术用于监测抑制剂的纯度和浓度。 此外,使用自动合成平台可以提高生产过程的效率和可扩展性 .
化学反应分析
Pyrrolo-Pyridine Derivatives via Click Chemistry
-
Reaction : Copper(I)-catalyzed azide-alkyne cycloaddition ([3+2] cycloaddition) forms triazole-linked pyrrolo-pyridine derivatives.
-
Example : Inhibitors such as compound XXX (Table 1) exhibit PDK1 IC<sub>50</sub> values of 0.5 nM–1 μM in vitro, with cell-based IC<sub>50</sub> values of 1–10 μM .
-
Selectivity : These compounds also inhibit IKKε but show minimal cross-reactivity with unrelated kinases .
Aminoindazole-Based Inhibitors via Suzuki Coupling
-
Reaction : Suzuki-Miyaura coupling of 4-chloropyrimidine intermediates with boronic esters, followed by hydrazine-mediated cyclization .
-
Example : GSK2334470 (Table 1) binds the PDK1 hinge region via hydrogen bonds with Ser160 and Ala162, achieving nanomolar potency .
-
Optimization : Structural modifications at the pyrimidine 6-position enhance hydrophobic interactions with the PDK1 G-loop .
ATP-Competitive vs. Allosteric Inhibition
-
Allosteric Activation : PDK1-tide1 fusion peptides enhance substrate affinity by 50-fold compared to AKT(Thr-308)-tide, enabling high-throughput screening .
-
Cooperative Binding : PIP<sub>3</sub> induces PDK1 dimerization, facilitating trans-autophosphorylation at Ser241 .
Kinetic Parameters of PDK1 Substrates
-
Substrate Affinity : K<sub>m</sub> = 40 nM for PDK1-tide1 fusion peptide .
-
Mechanism : Rapid equilibrium random bireactant reaction, confirmed via biophysical assays .
Thermodynamic Binding Studies
-
2-O-Bn-InsP<sub>5</sub> : Binds PDK1 PH domain with K<sub>d</sub> = 109 nM (ΔH = −4.1 kcal/mol), showing no affinity for AKT2 PH domain .
-
Crystallographic Data : Compound 7 occupies the PDK1 DFG-out pocket, disrupting T-loop phosphorylation (Ser241) .
Functional Consequences of Inhibition
-
Cellular Effects : Selective PDK1 inhibitors (e.g., compound 7 ) impair anchorage-independent growth and metastasis in 40–60% of cancer lines .
-
Biomarkers : Phospho-PDK1 Ser241 and phospho-AKT Thr308 serve as pharmacodynamic markers .
-
Synergy : MAPK4 enhances PDK1 protein synthesis, suggesting combined targeting strategies in triple-negative breast cancer .
科学研究应用
Colorectal Cancer
A study demonstrated that silencing PDK1 expression significantly reduced liver metastasis in colorectal cancer models. The combination of PDK1 knockdown with cryptotanshinone, an inhibitor of STAT3 phosphorylation, further inhibited metastasis and increased apoptosis in colorectal cancer cells . This suggests that targeting PDK1 could enhance therapeutic efficacy against metastatic colorectal cancer.
Multiple Myeloma
Dichloroacetate (DCA), a known PDK1 inhibitor, has been shown to induce apoptosis in multiple myeloma cells without affecting normal peripheral blood mononuclear cells (PBMCs). In vitro studies indicated that DCA treatment led to increased reactive oxygen species (ROS) production and activation of caspase-3, which are markers of apoptosis . The findings highlight the potential of DCA as a selective therapeutic agent for multiple myeloma patients.
Other Cancer Types
PDK1 inhibitors have been investigated across various cancer types, including gliomas and breast cancer. Clinical trials are ongoing to evaluate the safety and efficacy of these inhibitors in combination with other therapies . The selective targeting of PDK1 may provide a strategic advantage over broader inhibitors that affect multiple pathways.
Table 1: Summary of Case Studies on PDK1 Inhibitors
Challenges and Future Directions
Despite the promising results from preclinical studies, several challenges remain in the clinical application of PDK1 inhibitors:
- Selectivity : Many available inhibitors lack specificity, leading to off-target effects. The development of highly selective inhibitors is crucial for minimizing side effects while maximizing therapeutic benefits .
- Resistance Mechanisms : Tumor cells may develop resistance to PDK1 inhibition through alternative survival pathways. Combination therapies that target multiple pathways may be necessary to overcome this challenge .
- Biomarker Development : Identifying biomarkers predictive of response to PDK1 inhibitors will be essential for patient stratification in clinical trials .
作用机制
丙酮酸脱氢酶激酶 1 抑制剂的作用机制涉及抑制丙酮酸脱氢酶激酶 1 的活性,从而阻止丙酮酸脱氢酶的磷酸化和失活。 这导致丙酮酸转化为乙酰辅酶 A 的增加,增强了三羧酸循环和氧化磷酸化 。 这些抑制剂的分子靶点包括丙酮酸脱氢酶激酶 1 的活性位点以及参与细胞代谢的其他调节蛋白 .
相似化合物的比较
丙酮酸脱氢酶激酶 1 抑制剂可以与其他类似化合物进行比较,例如其他丙酮酸脱氢酶激酶亚型的抑制剂(例如,丙酮酸脱氢酶激酶 2、丙酮酸脱氢酶激酶 3 和丙酮酸脱氢酶激酶 4)。 虽然所有这些抑制剂都针对丙酮酸脱氢酶激酶家族,但丙酮酸脱氢酶激酶 1 抑制剂在其特异性调节丙酮酸脱氢酶激酶 1 活性方面是独一无二的,导致对细胞代谢产生不同的影响 .
类似化合物包括二氯乙酸,它抑制多种丙酮酸脱氢酶激酶亚型,以及其他针对丙酮酸脱氢酶激酶特定亚型的的小分子抑制剂 。 丙酮酸脱氢酶激酶 1 抑制剂的独特性在于其选择性和效力,使其成为研究和调节细胞代谢的宝贵工具 .
生物活性
Phosphoinositide-dependent kinase 1 (PDK1) is a pivotal regulator in various cellular processes, particularly in cancer biology. As a member of the AGC kinase family, PDK1 activates several downstream kinases, including AKT, which are crucial for cell survival, proliferation, and metabolism. The development of selective PDK1 inhibitors has opened new avenues for therapeutic interventions in cancer and other diseases. This article explores the biological activity of PDK1 inhibitors, highlighting their mechanisms, efficacy in preclinical and clinical studies, and potential applications.
PDK1 functions by phosphorylating a conserved threonine residue in the activation loop of AGC kinases, which is essential for their activation. This phosphorylation event is critical for the regulation of several signaling pathways involved in oncogenesis and cell survival. The inhibition of PDK1 disrupts these pathways, leading to decreased activity of downstream targets such as AKT, which can induce apoptosis and inhibit tumor growth.
Selective PDK1 Inhibitors
Recent research has identified various selective PDK1 inhibitors that exhibit distinct binding properties and mechanisms:
- Compound 7 : This inhibitor uniquely binds to the inactive conformation of PDK1 (DFG-out), selectively inhibiting T-loop phosphorylation at Ser-241. It has shown promise in impairing anchorage-independent growth and migration in cancer cell lines .
- Dichloroacetate (DCA) : Initially studied for its metabolic effects, DCA has been reported to induce apoptosis in multiple myeloma (MM) cells through PDK1 inhibition. It demonstrated dose-dependent cytotoxicity while sparing normal cells .
Efficacy in Cancer Models
Several studies have demonstrated the efficacy of PDK1 inhibitors across various cancer types:
- Multiple Myeloma : Inhibition of PDK1 using DCA led to significant apoptosis in MM cell lines and primary cells, with minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This indicates a therapeutic window for targeting PDK1 in hematological malignancies .
- Breast Cancer : Co-targeting PDK1 and AKT has been shown to effectively repress tumor growth driven by MAPK4 signaling in triple-negative breast cancer (TNBC) models. This suggests that dual inhibition may enhance therapeutic outcomes .
Case Studies
The following table summarizes key findings from research studies on the biological activity of PDK1 inhibitors:
Pharmacological Insights
The pharmacological characterization of PDK1 inhibitors reveals their potential as targeted therapies. Genetic studies have shown that loss of PDK1 results in decreased kinase activity across multiple pathways, underscoring its role as a "master regulator" within the AGC family . Furthermore, profiling studies indicate that selective inhibition can lead to significant effects on tumorigenesis without broadly affecting normal cellular functions.
属性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCGSPBENFEPE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678515 | |
Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001409-50-2 | |
Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。